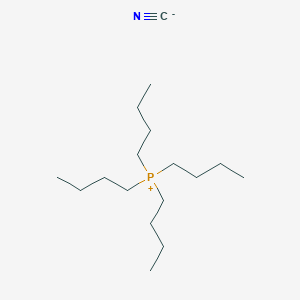
Tetrabutylphosphanium cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphanium cyanide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a tetrabutylphosphanium cation and a cyanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanide can be synthesized through the reaction of tetrabutylphosphanium hydroxide with a cyanide source, such as hydrogen cyanide or a metal cyanide. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and safety. The process may include steps such as mixing, heating, and cooling, followed by purification and quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylphosphanium cyanide undergoes various chemical reactions, including:
Oxidation: The cyanide anion can be oxidized to form cyanate or other nitrogen-containing compounds.
Reduction: The compound can participate in reduction reactions, often involving the cyanide anion.
Substitution: The cyanide anion can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield cyanate, while substitution reactions can produce various organic nitriles .
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphanium cyanide has several scientific research applications, including:
Wirkmechanismus
The mechanism by which tetrabutylphosphanium cyanide exerts its effects involves the release of the cyanide anion. Cyanide ions interfere with cellular respiration by binding to the iron in cytochrome c oxidase, an enzyme in the electron transport chain. This binding prevents the enzyme from functioning properly, leading to a halt in ATP production and cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to tetrabutylphosphanium cyanide include other phosphonium cyanides and metal cyanides such as sodium cyanide and potassium cyanide .
Uniqueness
This compound is unique due to its phosphonium cation, which imparts different physical and chemical properties compared to metal cyanides. For example, phosphonium cyanides may have different solubility profiles and reactivity patterns, making them suitable for specific applications where metal cyanides may not be ideal .
Eigenschaften
CAS-Nummer |
828276-92-2 |
|---|---|
Molekularformel |
C17H36NP |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
tetrabutylphosphanium;cyanide |
InChI |
InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
VZOZMYIAKPQSPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
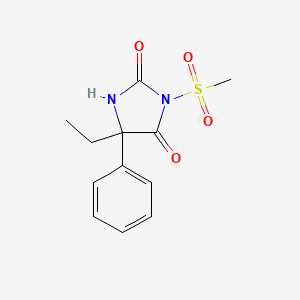
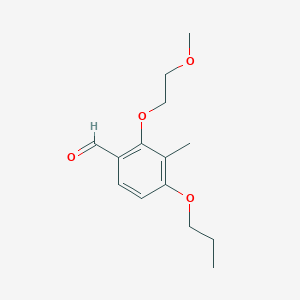
![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
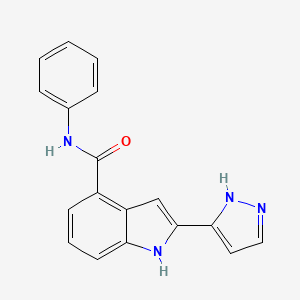

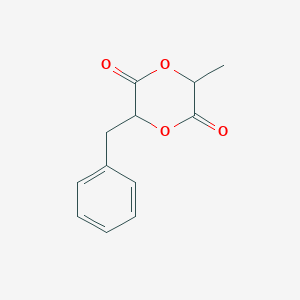
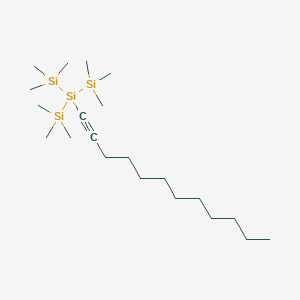
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
